molecular formula C19H16ClN3O5S2 B2704470 4-((4-chlorophenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide CAS No. 941907-47-7

4-((4-chlorophenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide

Cat. No.: B2704470
CAS No.: 941907-47-7
M. Wt: 465.92
InChI Key: WTJQLYJHCWCMAG-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C19H16ClN3O5S2 and its molecular weight is 465.92. The purity is usually 95%.
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Scientific Research Applications

Sulfonamides in Drug Discovery

Sulfonamides, a class of compounds to which 4-((4-chlorophenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide belongs, have been extensively studied for their diverse pharmacological properties. They are present in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX2 inhibitors, showcasing their broad therapeutic applicability. Recent studies highlight the constant need for novel sulfonamides targeting specific isoforms for applications in antiglaucoma drugs, antitumor agents, and diagnostic tools, suggesting the potential research avenues for compounds like this compound in these areas (Carta, Scozzafava, & Supuran, 2012).

Environmental Contamination and Toxicity Studies

The environmental impact and toxicity of sulfonamide compounds, including potential analogs of this compound, are critical areas of study. Research on persistent organic pollutants (POPs) in water sources has included sulfonamides, indicating the significance of understanding their environmental behavior and potential risks to human health. Such studies underscore the necessity of investigating the environmental fate, persistence, and toxicity of new sulfonamide derivatives to ensure they do not pose significant environmental or health risks (Bao, Maruya, Snyder, & Zeng, 2012).

Therapeutic Efficacy and Mechanisms

The therapeutic efficacy of sulfonamides, including compounds like this compound, is closely linked to their interaction with various biological targets. Studies have elucidated the mechanisms through which sulfonamides exert their effects, such as inhibition of carbonic anhydrase for antiglaucoma treatment and COX2 inhibition for their antitumor activities. These insights into the drug action mechanisms are vital for the development of new therapeutic agents with improved efficacy and specificity for their targets (Gulcin & Taslimi, 2018).

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O5S2/c20-14-5-9-16(10-6-14)30(27,28)11-1-2-18(24)22-19-21-17(12-29-19)13-3-7-15(8-4-13)23(25)26/h3-10,12H,1-2,11H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJQLYJHCWCMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.